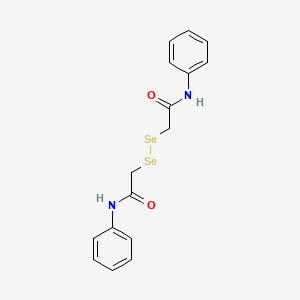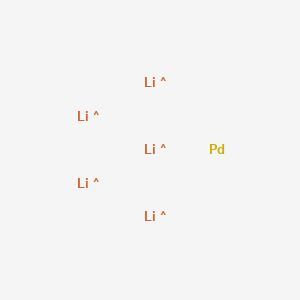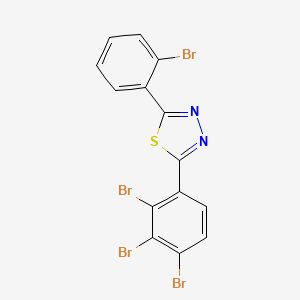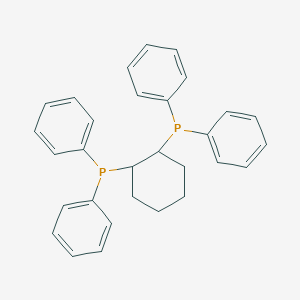![molecular formula C13H16N2O3S B14499682 [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione CAS No. 64568-29-2](/img/structure/B14499682.png)
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione is a chemical compound with the molecular formula C13H16N2O3S It is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a nitrophenyl group attached to a methanethione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione typically involves the reaction of 2,6-dimethylmorpholine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may include additional steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-aminophenyl)methanethione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-aminophenyl)methanethione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Wirkmechanismus
The mechanism of action of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione can be compared with other similar compounds, such as:
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-aminophenyl)methanethione: This compound is formed by the reduction of the nitro group to an amino group and may exhibit different biological activities.
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-methylsulfanylphenyl)methanethione: This compound has a methylsulfanyl group instead of a nitro group and may have different chemical reactivity and applications.
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-chlorophenyl)methanethione: The presence of a chloro group can influence the compound’s properties and its interactions with other molecules.
Eigenschaften
CAS-Nummer |
64568-29-2 |
|---|---|
Molekularformel |
C13H16N2O3S |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-14(8-10(2)18-9)13(19)11-3-5-12(6-4-11)15(16)17/h3-6,9-10H,7-8H2,1-2H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
OTWDABUDFHHNRI-UWVGGRQHSA-N |
Isomerische SMILES |
C[C@H]1CN(C[C@@H](O1)C)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1CN(CC(O1)C)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)
![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)







![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)

